molecular formula C8H14ClNO B3116924 4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride CAS No. 2203070-24-8

4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride

Cat. No.: B3116924
CAS No.: 2203070-24-8
M. Wt: 175.65 g/mol
InChI Key: PTLWCPWJUBGEKA-UHFFFAOYSA-N
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Description

4-Azatricyclo[4.2.1.0³,⁷]nonan-2-ol hydrochloride is a tricyclic compound featuring a nitrogen atom (azetidine-like moiety) integrated into a fused bicyclo[4.2.1]nonane scaffold. The molecule’s stereochemical complexity arises from its bridged and fused ring system, with the hydroxyl group at position 2 and a protonated amine forming the hydrochloride salt. The compound’s global supplier network, notably concentrated in China (106,435 suppliers), underscores its industrial relevance .

Properties

IUPAC Name

4-azatricyclo[4.2.1.03,7]nonan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-1-5-3-9-7(8)6(5)2-4;/h4-10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWCPWJUBGEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1CNC3C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride serves as a crucial building block in organic synthesis:

  • Building Block for Complex Molecules : Its unique tricyclic framework allows for the construction of more complex organic molecules.
  • Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

The biological activity of this compound is under investigation:

  • Potential Biological Activity : Studies suggest that it may interact with biomolecules, influencing enzymatic activity or receptor binding.
  • Mechanism of Action : The compound may modulate signal transduction pathways or metabolic processes through its binding to specific molecular targets.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Properties : Its potential as a precursor for drug development is being evaluated, particularly in the context of drug design targeting specific diseases.
  • Case Studies : Preliminary studies have indicated promising results in the modulation of biological pathways relevant to disease mechanisms.

Industry

In industrial applications:

  • Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials.
  • Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a scaffold for developing new pharmacological agents targeting neurological disorders.

Case Study 2: Industrial Application

Research conducted on the industrial scale production of this compound highlighted its utility in creating specialty chemicals with enhanced properties for use in various applications including coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following tricyclic and bicyclic analogs share structural or functional similarities with 4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol hydrochloride. Key differences lie in heteroatom composition, ring size, substituents, and applications.

Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Formula Applications/Context Key References
4-Azatricyclo[4.2.1.0³,⁷]nonan-2-ol hydrochloride Tricyclic system with nitrogen at position 4, hydroxyl at position 2, hydrochloride salt C₈H₁₂ClNO (inferred) Pharmaceutical intermediate
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one hydrochloride Larger tricyclic system (undecane), ketone at position 5 C₁₀H₁₄ClNO (inferred) Antiviral agent intermediate
7-Azaspiro[3.5]nonan-2-ol hydrochloride Spirocyclic structure (7-aza), hydroxyl at position 2 C₈H₁₆ClNO Not specified; potential CNS drug candidate
2,5,8-Trioxatricyclo[4.2.1.0³,⁷]nonan-9-ol Oxygen atoms replace nitrogen (2,5,8-trioxa), hydroxyl at position 9 C₆H₈O₄ Botanical pyrolysis product (lignocellulose)
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride Bicyclic system (nonane), carboxylic acid at position 6 C₉H₁₆ClNO₂ Not specified; likely synthetic intermediate

Physicochemical Properties

  • Polarity: The hydroxyl and amine groups in 4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol hydrochloride enhance solubility in polar solvents, contrasting with the ketone-containing undecane analog, which may exhibit lower polarity .
  • Thermal Stability : The trioxatricyclo compound’s detection in pyrolysis products implies moderate thermal stability under high-temperature conditions .

Biological Activity

4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a nitrogen atom within a tricyclic framework, allow for diverse chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃ClN₁O
  • Molecular Weight : 175.65 g/mol
  • CAS Number : 2203070-24-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound has been shown to modulate the activity of specific receptors and enzymes, influencing signal transduction pathways and metabolic processes.

Key Mechanisms

  • Receptor Binding : The compound exhibits affinity for muscarinic receptors, particularly the M1 subtype, which plays a crucial role in cognitive functions and memory processes .
  • Enzyme Interaction : It may act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and synaptic plasticity.

Biological Activity and Pharmacological Applications

Research indicates that this compound possesses various pharmacological activities:

1. Neuropharmacology

The compound has been investigated for its potential neuroprotective effects and cognitive enhancement capabilities:

  • Muscarinic Receptor Activity : Studies have demonstrated that derivatives of this compound can selectively activate M1 receptors, leading to improved cognitive function in animal models .

2. Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism in this context.

3. Potential Therapeutic Uses

Given its biological properties, this compound is being explored for:

  • Treatment of neurodegenerative diseases (e.g., Alzheimer's disease) due to its effects on cholinergic signaling.
  • Development as a scaffold for synthesizing novel pharmacological agents targeting specific neurological conditions.

Case Studies

A series of studies have evaluated the biological activity of related compounds within the azatricyclo family:

StudyCompoundFindings
Study 11-(1,2,5-thiadiazol-4-yl)-4-azatricyclo[2.2.1.0(2,6)]heptanesHigh selectivity towards M1 receptor; oral bioavailability of 20-30% in rats
Various derivativesDemonstrated potential as building blocks for complex organic synthesis with biological relevance

Q & A

Q. What are the optimal synthetic routes for 4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Pathways : Begin with bicyclic precursors, such as azabicyclo[2.2.1]heptane derivatives, and employ nucleophilic substitution or cycloaddition reactions. For example, describes acidification of intermediates with HCl in 2-propanol, followed by recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .
  • Optimization : Use factorial design (varying temperature, solvent polarity, and catalyst ratios) to maximize yield. Monitor purity via HPLC (as in ) and confirm crystallinity using X-ray diffraction .

Q. How should researchers characterize the structural stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to detect decomposition products (e.g., oxidation or hydrolysis byproducts) .
  • Storage Recommendations : Store at 0–6°C in anhydrous solvents (e.g., ethanol) to prevent hygroscopic degradation, as noted for structurally similar compounds in .

Q. What pharmacological targets are most relevant for this compound, and how are binding assays designed?

Methodological Answer:

  • Target Identification : Prioritize receptors common to bicyclic amines, such as serotonin or dopamine transporters, based on ’s framework for neuroactive compounds .
  • Assay Design : Use radioligand displacement assays (e.g., ³H-labeled ligands) with HEK293 cells expressing target receptors. Include positive controls (e.g., sertraline for serotonin transporters) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding affinity data for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare docking poses in homology models vs. crystal structures of target receptors. Adjust force fields to account for protonation states of the azatricyclic core .
  • Data Reconciliation : Use Bayesian statistics to weigh conflicting experimental results (e.g., SPR vs. ITC data) against computational predictions .

Q. What methodological strategies address discrepancies in NMR spectral assignments for stereoisomers?

Methodological Answer:

  • Advanced NMR Techniques : Employ NOESY to confirm spatial proximity of protons in the tricyclic framework. Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
  • Chiral Chromatography : Separate isomers via chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and correlate elution order with computational predictions .

Q. How can environmental persistence of this compound be assessed, given its structural similarity to regulated pollutants?

Methodological Answer:

  • Environmental Analysis : Adapt EPA Method 1694 for LC-MS/MS quantification in water matrices. Include deuterated analogs (e.g., 4-nonylphenol-d4 from ) as internal standards .
  • Degradation Studies : Use OECD 301F guidelines to measure biodegradation in activated sludge, monitoring for toxic metabolites .

Q. What in vivo models are appropriate for evaluating neurotoxicity, and how do pharmacokinetic parameters inform dosing regimens?

Methodological Answer:

  • Model Selection : Use zebrafish larvae (Danio rerio) for high-throughput neurobehavioral screening (e.g., locomotor activity assays) .
  • PK/PD Integration : Calculate bioavailability using compartmental modeling (e.g., WinNonlin) after IV/PO administration in rodents. Adjust for blood-brain barrier penetration via logP predictions (ClogP ~2.5) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride
Reactant of Route 2
4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride

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